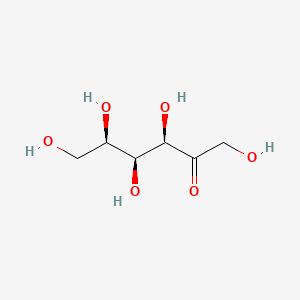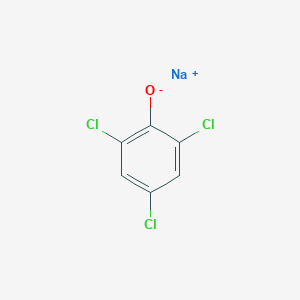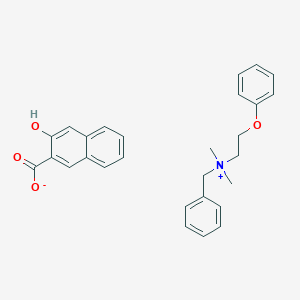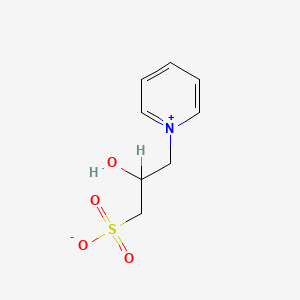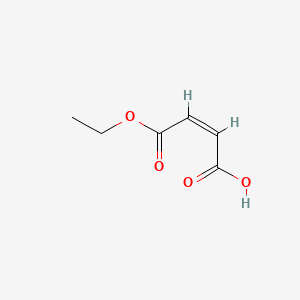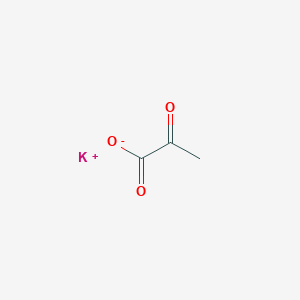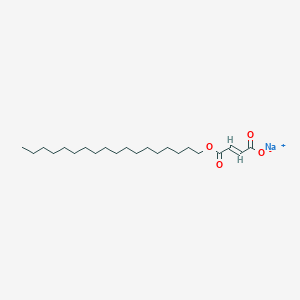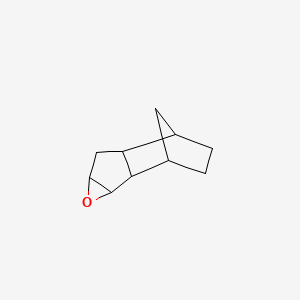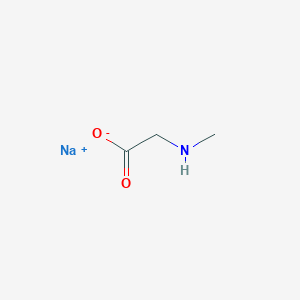
Stachydrine hydrochloride
概要
説明
スタキドリン塩酸塩は、植物の Leonurus japonicus Houtt から得られる天然アルカロイド化合物です。 心保護、抗炎症、神経保護効果など、さまざまな生物活性で知られています 。 この化合物は、心臓病、虚血性脳卒中、その他の健康状態の治療における潜在的な治療用途について広く研究されています .
準備方法
合成経路と反応条件
スタキドリン塩酸塩は、いくつかの方法で合成することができます。一般的な合成経路の1つは、N-メチル-L-プロリンと塩化チオニルをメタノール中で反応させることです。 反応は0℃で行い、その後25℃で3時間還流します 。この方法により、高純度で高収率のスタキドリン塩酸塩が得られます。
工業的製造方法
スタキドリン塩酸塩の工業的製造は、通常、Leonurus japonicus Houttなどの天然資源から化合物を抽出することによって行われます。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれており、高純度のスタキドリン塩酸塩が得られます .
化学反応の分析
反応の種類
スタキドリン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: スタキドリン塩酸塩は、酸化されて対応する酸化物を生成することができます。
還元: 還元されて還元誘導体を生成することができます。
一般的な試薬と条件
スタキドリン塩酸塩の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます 。反応は、一般に、生成物の高収率と高純度を確保するために、制御された条件下で行われます。
生成される主な生成物
スタキドリン塩酸塩の反応から生成される主な生成物には、その酸化誘導体と還元誘導体、およびさまざまな官能基を持つ置換化合物があります .
科学研究における用途
スタキドリン塩酸塩は、次のような幅広い科学研究における用途があります。
科学的研究の応用
Stachydrine hydrochloride has a wide range of scientific research applications, including:
作用機序
スタキドリン塩酸塩は、いくつかの分子標的と経路を通じてその効果を発揮します。 カルシウム/カルモデュリン依存性タンパク質キナーゼII(CaMKII)とリアノジン受容体カルシウム放出チャネル(RyR2)の過剰リン酸化を阻害することにより、心筋細胞のカルシウム処理を調節することが示されています 。 この調節は、心機能を改善し、心不全におけるカルシウムの誤処理を軽減するのに役立ちます 。 さらに、スタキドリン塩酸塩には、抗炎症作用と抗酸化作用があり、神経保護効果に寄与しています .
類似の化合物との比較
スタキドリン塩酸塩は、次のような他の類似の化合物と比較することができます。
類似化合物との比較
Stachydrine hydrochloride can be compared with other similar compounds, such as:
Choline: Both compounds have cholinergic activity and are involved in regulating cellular processes.
Synephrine: Similar to this compound, synephrine is a bioactive compound found in citrus herbs and has various pharmacological effects.
This compound is unique due to its specific cardioprotective and neuroprotective properties, which are not as prominent in other similar compounds .
特性
IUPAC Name |
(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC[C@H]1C(=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961642 | |
| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-37-2 | |
| Record name | Stachydrine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


